

## (R)-(2-Furyl)hydroxyacetonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: (R)-(2-Furyl)hydroxyacetonitrile

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# An In-depth Technical Guide on (R)-(2-Furyl)hydroxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, structure, and nomenclature of **(R)-(2-Furyl)hydroxyacetonitrile**, a chiral molecule of interest in organic synthesis and pharmaceutical development.

#### **Chemical Identity and Nomenclature**

**(R)-(2-Furyl)hydroxyacetonitrile** is an organic compound characterized by a central chiral carbon atom bonded to four different functional groups: a furan ring, a hydroxyl group, a nitrile group, and a hydrogen atom. The "(R)" designation in its name specifies the absolute configuration of this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Table 1: Chemical Identifiers and Names



Identifier Type	Value
IUPAC Name	(2R)-2-(Furan-2-yl)-2-hydroxyacetonitrile
Common Name	(R)-2-Hydroxy-2-(2-furyl)acetonitrile[1]
CAS Number	121986-08-1[1]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NO <sub>2</sub>
Molecular Weight	123.11 g/mol [2]

The systematic IUPAC name for the (S)-enantiomer is (2S)-2-(furan-2-yl)-2-hydroxyacetonitrile[2]. The compound is a type of cyanohydrin, specifically derived from 2-furaldehyde.

#### **Chemical Structure**

The core of the molecule is an acetonitrile backbone (CH<sub>3</sub>CN) where one hydrogen on the methyl group is substituted by a hydroxyl group (-OH) and another by a 2-furyl group. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.

Caption: 2D representation of (R)-(2-Furyl)hydroxyacetonitrile.

### **Logical Derivation of IUPAC Name**

The IUPAC name is systematically derived from its constituent parts. The following diagram illustrates the relationship between the structural components and the nomenclature.

Caption: Derivation of the IUPAC name from molecular components.

#### **Experimental Protocols**

While this document does not detail specific experimental results, the synthesis of chiral cyanohydrins such as **(R)-(2-Furyl)hydroxyacetonitrile** typically involves one of the following established methodologies:

 Enzymatic Synthesis: Often employing an (R)-oxynitrilase enzyme, this method provides high enantioselectivity.



- Substrates: 2-Furaldehyde and a cyanide source (e.g., HCN, KCN, or acetone cyanohydrin).
- Solvent: A biphasic system or a low-water-content organic solvent to favor the synthesis reaction over hydrolysis.
- Procedure: The aldehyde is dissolved in the chosen solvent, the enzyme is added, and the cyanide source is introduced slowly while maintaining a constant pH (typically between 4.0 and 6.0) and temperature. The reaction progress is monitored by techniques such as chiral HPLC.
- Asymmetric Chemical Catalysis: Utilizing a chiral catalyst, such as a metal-salen complex or a synthetic peptide-based catalyst.
  - Catalyst: A chiral Lewis acid or organocatalyst.
  - Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a common reagent in these reactions.
  - Procedure: The catalyst and 2-furaldehyde are stirred in an appropriate aprotic solvent
     (e.g., dichloromethane or toluene) at a specific temperature (often sub-ambient). TMSCN
     is then added, and the reaction is allowed to proceed until completion. A subsequent
     workup step with a mild acid is required to hydrolyze the silyl ether intermediate to the final
     hydroxyl product.

The purification and characterization of the final product typically involve column chromatography, NMR spectroscopy, and mass spectrometry to confirm its structure and purity. The enantiomeric excess is determined using chiral chromatography (HPLC or GC).

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#### References

1. chemwhat.com [chemwhat.com]



- 2. (S)-Hydroxy(2-furanyl)acetonitrile | C6H5NO2 | CID 10953487 PubChem [pubchem.ncbi.nlm.nih.gov]
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